molecular formula C12H18N2O B13213253 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane

1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B13213253
M. Wt: 206.28 g/mol
InChI Key: APDZJIFOWVEWCR-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane ( 2060033-98-7) is a high-value chemical building block with a molecular formula of C12H18N2O and a molecular weight of 206.28 . This compound features a unique spirocyclic architecture that integrates a 1-ethylpyrrole moiety with a 6-oxa-2-azaspiro[3.4]octane ring system, making it a sophisticated scaffold for medicinal chemistry and drug discovery research . The spirocyclic core of this compound is of significant interest in pharmaceutical development, as evidenced by its structural similarity to azaspiro scaffolds featured in patented compounds investigated for a range of therapeutic applications, including disorders of the respiratory and nervous systems . Furthermore, related azaspiro[3.4]octane ring systems are recognized as key structural motifs in natural products and are actively researched for their potential in designing new bioactive molecules . As a versatile heterocyclic building block, it is designed for use in the synthesis of more complex molecules, particularly in the exploration of new chemical space for pharmaceutical lead optimization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-ethylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C12H18N2O/c1-2-14-5-3-10(7-14)11-12(8-13-11)4-6-15-9-12/h3,5,7,11,13H,2,4,6,8-9H2,1H3

InChI Key

APDZJIFOWVEWCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCOC3)CN2

Origin of Product

United States

Preparation Methods

Annulation Route (From Readily Available Precursors)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of spirocyclic intermediate Cyclopentane or four-membered ring annulation using conventional reagents Efficient formation of 2-azaspiro[3.4]octane core with minimal purification
2 Nucleophilic substitution Reaction of spirocyclic intermediate with 1-ethyl-1H-pyrrol-3-yl nucleophile Attachment of pyrrole substituent at spiro center
3 Purification Minimal chromatographic steps High purity product

Photocatalytic Radical Cyclization Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N-Allylsulfonamide formation N-allylamine and sulfonyl chloride in DCM at 0°C to RT Formation of N-allylsulfonamide precursor
2 Photocatalytic radical generation Use of 1,3-dibromo-5,5′-dimethylhydantoin, Iridium photocatalyst, DCM solvent, UV irradiation Generation of N-centered radicals facilitating spirocyclization
3 Olefin addition and cyclization Addition of olefin (e.g., methylenecyclohexane) under photochemical conditions Formation of β-spirocyclic pyrrolidine core in good yield (up to 70%)
4 Coupling with pyrrole derivative Subsequent functionalization to introduce 1-ethyl-1H-pyrrol-3-yl group Completion of target molecule synthesis

This method is notable for its scalability demonstrated by a continuous flow photoreactor producing gram-scale quantities efficiently.

Additional Notes on Functional Group Transformations and Salt Formation

  • The compound and its intermediates may exist as various salts or N-oxide derivatives, which can influence solubility and biological activity. For example, tertiary amines in the azaspiro structure can be oxidized to form N-oxides, which are pharmaceutically relevant.

  • The choice of protecting groups, solvents, and reaction temperatures is critical to maximize yield and selectivity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Annulation of cyclopentane ring Conventional reagents, minimal chromatography Simple, uses readily available materials May require multiple steps
Annulation of four-membered ring Similar to above with different ring closure Alternative approach, flexible Moderate complexity
Photocatalytic radical cyclization Mild conditions, photocatalyst, flow chemistry High yield, scalable, direct spirocycle formation Requires specialized equipment
Cyclopropanation and ring-opening Microwave-assisted, enantioselective options Access to enantioenriched products More complex setup, racemic mixtures

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the spirocyclic system are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Patents

Ethyl (6R/S)-6-(4-(2-methoxypyridin-3-yl)piperazinyl)-2-azaspiro[3.4]octane-2-carboxylate (EP 3 768 669 B1) :

  • Core Structure : Shares the 2-azaspiro[3.4]octane backbone but replaces the ethyl-pyrrole group with a methoxypyridinyl-piperazinyl moiety.
  • The piperazine linker may improve solubility and bioavailability. Stereochemistry (6R vs. 6S) significantly affects pharmacological activity, as highlighted in the patent.
  • Implications : This compound is likely optimized for kinase inhibition or GPCR modulation, whereas the ethyl-pyrrole variant may prioritize lipophilicity for CNS penetration.

Heteroatom Positional Isomers

2-Oxa-6-azaspiro[3.4]octane (Thermo Scientific Chemicals) :

  • Core Structure : Reverses the oxygen and nitrogen positions (6-oxa vs. 2-oxa).
  • Key Differences: Melting point: 187°C, suggesting higher crystallinity than the target compound (data unavailable).
  • Applications : Primarily used as a chemical intermediate rather than a bioactive molecule.

1,6-Diazaspiro[3.4]octane (chem960.com ) :

  • Core Structure : Features two nitrogen atoms (1,6-diaza) instead of oxygen.
  • Key Differences: Increased basicity due to additional nitrogen, enhancing solubility in acidic environments. Potential for dual hydrogen-bonding interactions in drug-receptor binding.
  • Implications : This compound may serve as a scaffold for protease inhibitors or chelating agents.

Physicochemical and Pharmacological Properties

Compound Name Substituents/Modifications Melting Point (°C) Pharmacological Activity
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane Ethyl-pyrrole, 6-oxa, 2-aza N/A Hypothetical CNS agent
Ethyl (6R)-6-(4-(2-methoxypyridin-3-yl)piperazinyl)-2-azaspiro[3.4]octane-2-carboxylate Methoxypyridinyl-piperazinyl N/A Kinase inhibitor candidate
2-Oxa-6-azaspiro[3.4]octane 2-oxa, 6-aza 187 Chemical intermediate
1,6-Diazaspiro[3.4]octane 1,6-diaza N/A Research chemical
  • Lipophilicity : The ethyl-pyrrole group likely increases logP compared to methoxypyridine or unsubstituted spiro derivatives, favoring blood-brain barrier penetration.
  • Solubility : Piperazine-containing analogs (e.g., patent compound ) may exhibit better aqueous solubility due to ionizable nitrogen atoms.

Biological Activity

1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of spiro compounds, characterized by its unique bicyclic structure that includes both nitrogen and oxygen atoms. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure allows for interaction with various biological targets, particularly enzymes involved in cell signaling pathways.

The biological activity of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane primarily involves:

Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to reduced cell proliferation in cancerous tissues. The pyrazole ring in its structure is crucial for binding to these enzymes, thereby modulating their activity.

Induction of Apoptosis: In vitro studies indicate that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death pathways.

Cell Cycle Arrest: Research suggests that 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane may cause cell cycle arrest at the S phase, which is critical for its antiproliferative effects.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Selectivity Index (SI)
SH-4 (Melanoma)44.63 ± 3.513.83
HaCaT (Keratinocytes)9.64 ± 0.58>1

These findings suggest that the compound exhibits a favorable selectivity index, indicating lower toxicity to normal cells compared to tumor cells.

Mechanistic Insights

In studies focusing on the mechanism of action, it was observed that:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to increased rates of cell death.
  • Cell Cycle Disruption: It interferes with the normal progression of the cell cycle, particularly affecting the S phase where DNA synthesis occurs.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane:

  • Study on Melanoma Cells: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in human melanoma cells, correlating with its ability to inhibit specific oncogenic pathways .
  • Inhibition of Enzymatic Activity: Research indicated that this compound effectively inhibits certain enzymes associated with tumor growth, suggesting its role as a potential anticancer agent .

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